1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine
Description
The compound 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine features a piperidine core substituted at the 1-position with a sulfonyl-linked 5-ethylthiophene moiety and at the 4-position with a thioether-bound 1-methylimidazole group. This dual substitution pattern confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles .
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S3/c1-3-14-4-5-15(23-14)24(20,21)19-9-6-13(7-10-19)12-22-16-17-8-11-18(16)2/h4-5,8,11,13H,3,6-7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCNXKSYXVMODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a sulfonyl group and an ethylthiophen moiety. The synthesis typically involves multiple steps, including the functionalization of the thiophene ring and the coupling of the piperidine derivative with the sulfonyl group.
Synthesis Overview
- Thiophene Functionalization : The introduction of an ethyl group on the thiophene ring is achieved through electrophilic substitution.
- Piperidine Derivatization : The final product is synthesized by coupling the sulfonylated thiophene with a piperidine derivative using coupling agents like EDCI in basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to mimic biologically active molecules, making it a candidate for enzyme inhibition studies.
Enzyme Inhibition Studies
Research indicates that compounds similar to 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine exhibit inhibitory effects on carbonic anhydrase (CA) isoforms. Specifically, studies have shown selective inhibition against hCA II, which is crucial in regulating physiological pH and bicarbonate levels.
| Compound | Inhibition Constant (K_i) | Target Enzyme |
|---|---|---|
| 9ae | 57.7 µM | hCA II |
| 9bb | 76.4 µM | hCA II |
| 9ca | 79.9 µM | hCA II |
| 9cc | 57.8 µM | hCA II |
These findings suggest that modifications to the compound's structure can enhance its selectivity and potency against specific CA isoforms .
Study on Carbonic Anhydrase Inhibition
A study evaluated several imidazo[2,1-b]thiazole-sulfonyl piperazine derivatives for their ability to inhibit carbonic anhydrase isoforms. Among these, compounds with structural similarities to our target compound showed significant inhibition against hCA II while being ineffective against hCA I, IX, and XII . This selective inhibition indicates potential therapeutic applications in conditions where modulation of CA activity is beneficial.
Comparison with Similar Compounds
Analogs with Modified Imidazole Substituents
Example Compound : 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine ()
- Structural Difference : The imidazole group here is substituted with an isopropyl group at the 1-position instead of a methyl group.
- Impact : The bulkier isopropyl substituent may enhance lipophilicity but reduce binding affinity to hydrophilic targets compared to the methyl group in the target compound. This could influence metabolic stability and tissue penetration .
Piperidine Derivatives with Oxadiazole Moieties
Example Compound : 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ()
- Structural Difference : Replaces the imidazole-thioether group with a 1,3,4-oxadiazole-thioether and uses a benzenesulfonyl group instead of thiophene sulfonyl.
- Impact : The oxadiazole ring, being a more rigid and electron-deficient heterocycle, may alter π-π stacking interactions in biological targets. The benzenesulfonyl group could reduce solubility compared to the thiophene sulfonyl group, which has lower aromaticity and higher polarity .
Fluorophenyl-Pyrrole Carbonyl Analogs
Example Compound : 1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine ()
- Structural Difference : Substitutes the ethylthiophene sulfonyl group with a fluorophenyl-pyrrole carbonyl moiety.
- This could enhance target affinity but reduce blood-brain barrier permeability relative to the thiophene sulfonyl group .
Simplified Piperidine-Imidazole Sulfonyl Derivatives
Example Compound : 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride ()
- Structural Difference : Lacks the ethylthiophene sulfonyl and thioether-methyl groups.
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
